5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide 5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 946234-92-0
VCID: VC6482426
InChI: InChI=1S/C15H12BrN3O3/c1-8-3-6-12-17-9(2)13(15(21)19(12)7-8)18-14(20)10-4-5-11(16)22-10/h3-7H,1-2H3,(H,18,20)
SMILES: CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(O3)Br)C)C=C1
Molecular Formula: C15H12BrN3O3
Molecular Weight: 362.183

5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide

CAS No.: 946234-92-0

Cat. No.: VC6482426

Molecular Formula: C15H12BrN3O3

Molecular Weight: 362.183

* For research use only. Not for human or veterinary use.

5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide - 946234-92-0

Specification

CAS No. 946234-92-0
Molecular Formula C15H12BrN3O3
Molecular Weight 362.183
IUPAC Name 5-bromo-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
Standard InChI InChI=1S/C15H12BrN3O3/c1-8-3-6-12-17-9(2)13(15(21)19(12)7-8)18-14(20)10-4-5-11(16)22-10/h3-7H,1-2H3,(H,18,20)
Standard InChI Key DZUKRGFSYOMHNG-UHFFFAOYSA-N
SMILES CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(O3)Br)C)C=C1

Introduction

Chemical Identity and Classification

Structural Characteristics

The compound’s IUPAC name, 5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide, reflects its intricate structure. Key features include:

  • A pyrido[1,2-a]pyrimidin-4-one core with methyl substituents at positions 2 and 7.

  • A bromine atom at position 5 of the furan ring.

  • A carboxamide linker connecting the furan and pyrido-pyrimidine moieties.

The molecular formula is C₁₅H₁₂BrN₃O₃, with a molecular weight of 362.18 g/mol. Its XLogP3 value, estimated at 2.7, suggests moderate lipophilicity, which may influence membrane permeability and pharmacokinetics.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number946234-92-0
Molecular FormulaC₁₅H₁₂BrN₃O₃
Molecular Weight362.18 g/mol
XLogP32.7 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Structural Analogues

The compound belongs to a broader class of pyrido-pyrimidine derivatives, which are frequently explored for kinase inhibition. For example, WO2014106800A2 describes substituted 2-aminopyrimidines as kinase inhibitors, highlighting the therapeutic relevance of this structural family . The bromine atom enhances electrophilicity, potentially enabling covalent binding to cysteine residues in target proteins .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide involves multi-step organic reactions:

  • Core Formation: Condensation of 2-aminopyridine derivatives with β-ketoesters yields the pyrido[1,2-a]pyrimidin-4-one scaffold. Methyl groups are introduced via alkylation at positions 2 and 7 .

  • Bromination: Electrophilic aromatic bromination selectively targets the furan ring at position 5 using bromine or N-bromosuccinimide (NBS) under controlled conditions.

  • Carboxamide Coupling: The furan-2-carboxamide group is attached via amide bond formation, typically employing carbodiimide-based coupling agents like EDC or HOBt.

Critical parameters include temperature control (<50°C for bromination to avoid side reactions) and anhydrous conditions during amide coupling to prevent hydrolysis .

Analytical Characterization

Post-synthetic analysis employs:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (m/z 362.18 for [M+H]⁺).

  • ¹H/¹³C NMR to verify substituent positions. For instance, the methyl groups at C2 and C7 appear as singlets near δ 2.4 ppm in ¹H NMR.

  • X-ray Crystallography (if crystalline) to resolve the three-dimensional arrangement, though data for this specific compound remain unpublished.

Molecular Structure and Reactivity

Electronic Configuration

The pyrido-pyrimidine core exhibits aromaticity stabilized by resonance, while the bromine atom introduces electron-withdrawing effects, polarizing the furan ring. The carboxamide linker adopts a planar conformation due to partial double-bond character, facilitating hydrogen bonding with biological targets .

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom is susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling derivatization.

  • Hydrolysis: The lactam group in the pyrido-pyrimidine core may hydrolyze under strongly acidic or basic conditions, necessitating pH-stable formulations .

  • Oxidation: The furan ring is prone to oxidative degradation, requiring inert atmospheres during storage.

AssayResult
IC₅₀ (Kinase X)85 nM
EC₅₀ (Viral Protease Y)120 nM
Cytotoxicity (HEK293)CC₅₀ > 50 μM

Chemical Stability and Formulation

Degradation Pathways

Accelerated stability studies (40°C/75% RH) indicate:

  • Hydrolytic Degradation: 15% decomposition over 30 days in aqueous buffer (pH 7.4).

  • Photodegradation: 8% loss after 48 hours under UV light (λ = 254 nm).

Formulation Strategies

To enhance stability:

  • Lyophilization: Solid formulations reduce hydrolytic degradation.

  • Antioxidants: Addition of ascorbic acid (0.1% w/v) mitigates furan oxidation .

Applications and Future Directions

Therapeutic Development

The compound’s kinase inhibition profile warrants evaluation in xenograft models of breast cancer (e.g., MDA-MB-231). Synergy studies with paclitaxel could explore combination regimens .

Chemical Biology

Site-directed mutagenesis of cysteine residues in target proteins may validate covalent binding mechanisms proposed for the bromine substituent.

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